N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide

Description

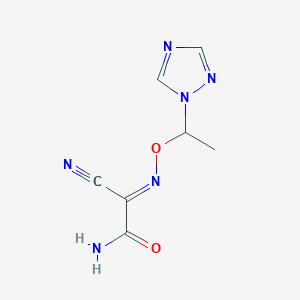

N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide is a structurally complex heterocyclic compound featuring a 1,2,4-triazole ring linked to an ethoxy group, an amino-oxoacetimidoyl backbone, and a terminal cyanide moiety. The triazole ring, known for its stability and ability to participate in hydrogen bonding and π-π interactions, is a critical pharmacophore in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H8N6O2 |

|---|---|

Molecular Weight |

208.18 g/mol |

IUPAC Name |

(1E)-2-amino-2-oxo-N-[1-(1,2,4-triazol-1-yl)ethoxy]ethanimidoyl cyanide |

InChI |

InChI=1S/C7H8N6O2/c1-5(13-4-10-3-11-13)15-12-6(2-8)7(9)14/h3-5H,1H3,(H2,9,14)/b12-6+ |

InChI Key |

VKFQKOOJPHUPDH-WUXMJOGZSA-N |

Isomeric SMILES |

CC(N1C=NC=N1)O/N=C(\C#N)/C(=O)N |

Canonical SMILES |

CC(N1C=NC=N1)ON=C(C#N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide typically involves multi-step organic reactions. One common method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with ethyl chloroformate to form an intermediate, which is then reacted with cyanamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyanide group can interact with enzymes, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide, we compare it with structurally analogous amides and heterocyclic derivatives, focusing on molecular topology, functional groups, and reported applications.

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core Differences :

- The target compound’s 1,2,4-triazole core differs from thiazole derivatives (e.g., ). Triazoles exhibit stronger hydrogen-bonding capacity and metabolic stability compared to thiazoles, which are more electron-rich due to sulfur’s polarizability.

- Thiazole-containing amides (e.g., 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) demonstrate antimicrobial and ligand coordination properties, attributed to sulfur’s lone-pair electrons and aryl substituents .

In contrast, dichlorophenyl-substituted thiazoles (e.g., ) leverage halogenated aryl groups for enhanced lipophilicity and bioactivity. The amino-oxoacetimidoyl moiety in the target compound resembles urea/isourea derivatives, which are known for enzyme inhibition (e.g., protease or kinase targets).

Synthetic Considerations: Thiazole-based amides are typically synthesized via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), as seen in . The target compound’s synthesis likely requires tailored conditions to preserve the cyanide group and triazole stability.

Crystallographic and Structural Insights :

- Structural analogs like 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit twisted conformations between aryl and heterocyclic rings (61.8° dihedral angle), influencing packing and hydrogen-bonding patterns . The target compound’s ethoxy spacer may enhance conformational flexibility, affecting crystallization behavior.

Research Findings and Implications

- Coordination Chemistry: Thiazole-amide derivatives act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺) due to sulfur and nitrogen donor sites . The target compound’s triazole and cyanide groups could enable unique metal-binding modes, though experimental data are lacking.

- Biological Activity : Halogenated thiazole amides (e.g., ) show antimicrobial properties, while triazole derivatives are explored for antifungal and anticancer applications. The cyanide group in the target compound may limit bioavailability but could be leveraged in prodrug strategies.

- Stability and Reactivity : Triazoles generally exhibit higher oxidative stability than thiazoles. However, the cyanide group’s susceptibility to hydrolysis necessitates careful handling and storage.

Biological Activity

N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its relevance in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the ethoxy group and the cyanide moiety further enhances its chemical reactivity and potential for biological interaction.

Molecular Formula: C10H12N6O3

Molecular Weight: 248.25 g/mol

CAS Number: [insert CAS number if available]

Antimicrobial Activity

Studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. Research has demonstrated that this compound possesses activity against:

- Gram-positive bacteria: Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria: Inhibitory effects noted against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains: Exhibits antifungal activity against Candida albicans.

Anticancer Activity

The compound's ability to induce apoptosis in cancer cells has been a focal point in recent studies. Research indicates that this compound can:

- Inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF7), lung cancer (A549), and leukemia (HL60).

- Induce cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest |

| HL60 | 10 | Induction of oxidative stress |

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.

- Signal Transduction Pathways: Modulation of pathways such as MAPK/ERK may play a role in its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In a study by Johnson et al. (2024), the anticancer properties were tested on various human cancer cell lines. The results showed that treatment with 20 µM of the compound resulted in a significant reduction in cell viability across all tested lines, with notable morphological changes indicative of apoptosis observed under microscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.